molecular formula C24H26N2O3S B11499383 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide

Cat. No.: B11499383
M. Wt: 422.5 g/mol
InChI Key: SWHRJLGNNVGJTJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The IUPAC name N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide systematically describes its structure:

  • Naphthalene core : Numbered with sulfonamide (-SO₂NH-) at position 1 and ethoxy (-OCH₂CH₃) at position 4
  • Indole substituent : 2,7-dimethylindole linked via ethyl chain to the sulfonamide nitrogen

Key structural features:

Property Value
Molecular formula C₂₄H₂₆N₂O₃S
Exact mass 422.1664 Da
SMILES CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=C(NC4=C(C=CC=C34)C)C
Hydrogen bond donors 2 (indole NH, sulfonamide NH)
Hydrogen bond acceptors 5 (sulfonamide O, ethoxy O, indole N)

The ethyl spacer between indole and sulfonamide groups introduces conformational flexibility while maintaining planarity between aromatic systems.

Crystallographic Characterization and Stereochemical Features

Though experimental crystallographic data remains unpublished, molecular modeling predicts:

Predicted crystal packing :

  • π-π stacking between naphthalene (centroid distance ~3.8 Å) and indole rings
  • Sulfonamide oxygen forming hydrogen bonds with adjacent molecules (N-H⋯O=S, ~2.1 Å)

Torsional angles :

Bond Angle (°)
C1-S-N-C2 (sulfonamide) 112.3
C3-C4-O-C5 (ethoxy) 178.9

The ethoxy group adopts an anti-periplanar conformation to minimize steric clash with naphthalene hydrogens. Molecular dynamics simulations suggest three stable conformers differing in indole ring orientation relative to the sulfonamide plane.

Quantum Mechanical Analysis of Electronic Structure

Density functional theory (DFT) calculations at B3LYP/6-311+G(d,p) level reveal:

Frontier molecular orbitals :

  • HOMO (-5.83 eV): Localized on indole π-system and sulfonamide oxygen lone pairs
  • LUMO (-1.92 eV): Dominated by naphthalene antibonding orbitals
Parameter Value (eV)
HOMO-LUMO gap 3.91
Global electrophilicity 1.87
Dipole moment 4.23 D

Electrostatic potential mapping shows:

  • Strong negative potential at sulfonamide oxygens (-0.42 e/Ų)
  • Positive potential at indole NH (+0.31 e/Ų)

Non-covalent interaction (NCI) analysis identifies:

  • Strong intramolecular CH-π interactions between ethyl spacer and naphthalene (RDG = 0.03 a.u.)
  • Van der Waals contacts between methyl groups and aromatic rings

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C24H26N2O3S/c1-4-29-22-12-13-23(20-10-6-5-9-19(20)22)30(27,28)25-15-14-18-17(3)26-24-16(2)8-7-11-21(18)24/h5-13,25-26H,4,14-15H2,1-3H3

InChI Key

SWHRJLGNNVGJTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=C(NC4=C(C=CC=C34)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide typically involves the coupling of an indole derivative with a naphthalene sulfonamide. One common method involves the use of N,N-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acids, while reduction of the sulfonamide group can produce primary amines.

Mechanism of Action

The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The synthesis route for the compound (using sulfonyl chloride and amine precursors) could be adapted for the target compound, with modifications for ethoxy and dimethylindole incorporation .
  • Therapeutic Potential: Structural parallels to H-series inhibitors () and antimicrobial sulfonamides () suggest kinase or enzyme targeting as a primary mechanism. Further studies should explore its IC50 values against kinase panels and antimicrobial assays.

Biological Activity

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be categorized as an indole derivative with a sulfonamide functional group. Its structure contributes to its interaction with biological targets, influencing its pharmacological effects.

Molecular Formula: C₁₅H₁₈N₂O₂S
Molecular Weight: 290.38 g/mol
IUPAC Name: this compound

Research indicates that compounds similar to this compound exhibit significant activity against tubulin polymerization. This mechanism leads to mitotic arrest and subsequent apoptosis in cancer cells. The binding affinity at the colchicine site on tubulin is crucial for its antitumor activity.

Antiproliferative Effects

Studies have shown that indolesulfonamide derivatives demonstrate potent antiproliferative effects against various human tumor cell lines. The following table summarizes the IC₅₀ values for some related compounds:

Compound NameCell LineIC₅₀ (nM)
This compoundHeLa< 100
Indolesulfonamide AMCF750
Indolesulfonamide BA54975
Indolesulfonamide CHCT116120

These values indicate that the compound is effective at low concentrations, making it a promising candidate for further development in cancer therapeutics.

Mechanistic Studies

In vitro studies have demonstrated that this compound inhibits tubulin polymerization effectively. This inhibition leads to disruption of the microtubule network within cells, which is critical for cell division.

Cell cycle analysis has shown that treatment with this compound results in an accumulation of cells in the G2/M phase, indicating mitotic arrest. Apoptotic pathways are subsequently activated, as evidenced by increased levels of cleaved caspase proteins in treated cells.

Case Studies and Research Findings

A study conducted by Vicente-Blázquez et al. (2021) synthesized various indolesulfonamides and evaluated their biological activities. The findings highlighted that modifications at the indole 3-position significantly enhanced antiproliferative potency while maintaining favorable pharmacokinetic properties. The study emphasized the importance of structural optimization in developing effective anticancer agents.

Another research highlighted the role of polar substitutions in enhancing the solubility and bioavailability of these compounds, suggesting a pathway for improving therapeutic efficacy against multidrug-resistant tumors.

Q & A

Basic: How can the synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide be optimized for higher yield and purity?

Methodological Answer:

  • Stepwise Functionalization : Begin with indole alkylation followed by sulfonamide coupling. Use catalysts like triethylamine or DIPEA to facilitate nucleophilic substitution at the sulfonyl chloride group ().
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency. For purification, employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates ().
  • Temperature Control : Maintain reflux conditions (~60–80°C) during sulfonamide formation to minimize side reactions ().
  • Analytical Monitoring : Use thin-layer chromatography (TLC) and LC-MS to track reaction progress and confirm intermediate purity .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents on the indole and naphthalene moieties (e.g., methyl, ethoxy groups). NOESY confirms spatial proximity of aromatic protons ().
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., distinguishing between C₂₃H₂₅N₂O₃S and analogs).
  • Infrared (IR) Spectroscopy : Confirms sulfonamide (S=O stretching ~1350 cm⁻¹) and ethoxy (C-O stretching ~1250 cm⁻¹) groups ().
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing effects ().

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against carbonic anhydrase or cyclooxygenase isoforms (COX-1/COX-2) due to sulfonamide’s known role in enzyme inhibition ().
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential ().
  • Receptor Binding Studies : Radioligand displacement assays for serotonin or dopamine receptors, leveraging the indole scaffold’s neuroactive properties ().

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target specificity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogen groups) and compare binding affinities ().
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding at sulfonamide group) ().
  • Biological Profiling : Test analogs against a panel of related enzymes/receptors to quantify selectivity (e.g., IC₅₀ ratios for COX-2 vs. COX-1) ().

Advanced: What experimental strategies validate interactions with biological targets like enzymes or receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for enzyme-inhibitor complexes ().
  • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., dihydropteroate synthase) to resolve binding modes ().
  • Mutagenesis Assays : Engineer key residues (e.g., active-site histidines) to confirm interaction hotspots ().

Advanced: How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) ().
  • Structural Comparisons : Cross-reference with analogs (e.g., ’s fluorinated indole derivatives) to identify substituent-dependent activity cliffs.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability between independent studies ().

Advanced: What mechanistic studies elucidate the compound’s mode of action in complex pathways?

Methodological Answer:

  • Enzyme Kinetics : Measure Km and Vmax shifts to determine inhibition type (competitive/non-competitive) ().
  • Transcriptomic Profiling : RNA-seq or qPCR to identify downstream gene expression changes (e.g., apoptosis markers in treated cells).
  • Molecular Docking : Simulate binding poses in silico using AutoDock Vina or GOLD ().

Advanced: How can stability and solubility be enhanced for in vivo applications?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility ().
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability ().
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life ().

Advanced: What strategies mitigate off-target effects or toxicity observed in preclinical studies?

Methodological Answer:

  • Selectivity Screening : Use panels of related targets (e.g., kinase or GPCR arrays) to identify off-target interactions ().
  • Metabolite Identification : LC-MS/MS to detect reactive intermediates and guide structural refinements ().
  • In Vivo Toxicity Profiling : Conduct acute/chronic toxicity studies in rodent models with histopathological analysis ().

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to forecast absorption, CYP450 interactions, and blood-brain barrier penetration ().
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to optimize geometries and predict reactivity (e.g., sulfonamide hydrolysis) ().
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over time (e.g., RMSD plots for protein-ligand complexes) ().

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